Cas no 2228483-90-5 (4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)

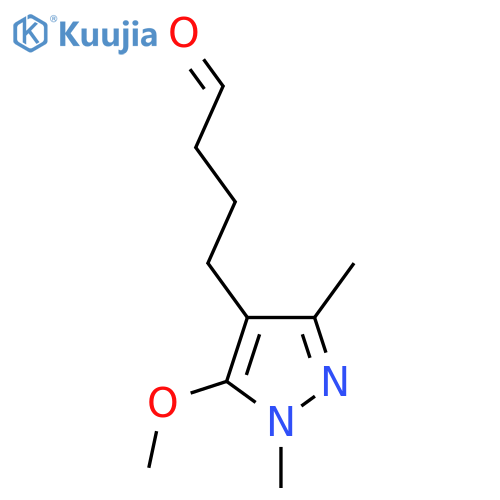

2228483-90-5 structure

商品名:4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal 化学的及び物理的性質

名前と識別子

-

- 4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal

- EN300-1801305

- 2228483-90-5

-

- インチ: 1S/C10H16N2O2/c1-8-9(6-4-5-7-13)10(14-3)12(2)11-8/h7H,4-6H2,1-3H3

- InChIKey: KFGCUKVLCNCQPE-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C(C)=NN1C)CCCC=O

計算された属性

- せいみつぶんしりょう: 196.121177757g/mol

- どういたいしつりょう: 196.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 44.1Ų

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1801305-2.5g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 2.5g |

$3136.0 | 2023-09-19 | ||

| Enamine | EN300-1801305-1.0g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 1g |

$1599.0 | 2023-06-02 | ||

| Enamine | EN300-1801305-5.0g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 5g |

$4641.0 | 2023-06-02 | ||

| Enamine | EN300-1801305-5g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 5g |

$4641.0 | 2023-09-19 | ||

| Enamine | EN300-1801305-0.1g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 0.1g |

$1408.0 | 2023-09-19 | ||

| Enamine | EN300-1801305-0.5g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 0.5g |

$1536.0 | 2023-09-19 | ||

| Enamine | EN300-1801305-0.25g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 0.25g |

$1472.0 | 2023-09-19 | ||

| Enamine | EN300-1801305-1g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 1g |

$1599.0 | 2023-09-19 | ||

| Enamine | EN300-1801305-10g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 10g |

$6882.0 | 2023-09-19 | ||

| Enamine | EN300-1801305-0.05g |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal |

2228483-90-5 | 0.05g |

$1344.0 | 2023-09-19 |

4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

2228483-90-5 (4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量